molecular formula C20H15ClF2N6O3S2 B609422 NaV1.7 Blocker-801 CAS No. 1235403-75-4

NaV1.7 Blocker-801

Cat. No.: B609422
CAS No.: 1235403-75-4
M. Wt: 524.9458
InChI Key: CTGXRGQIIKAIKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NaV1.7 Blocker-801 (also referred to as Compound 801 in research literature) is a potent small-molecule antagonist of the voltage-gated sodium channel Na V 1.7, which is a key therapeutic target for pain and cough research . It demonstrates high potency with published IC 50 values in the range of 1 to 100 nM and exhibits a favorable selectivity profile, being 6 to 10-fold less potent against other tetrodotoxin-sensitive (TTX-S) Na V subtypes . Its mechanism of action involves blocking sodium ion flux through Na V 1.7 channels, thereby inhibiting action potential conduction in specific neurons . In preclinical research, this compound has been shown to effectively inhibit citric acid-evoked coughing in guinea pig models, validating Na V 1.7 blockade as a viable mechanism for antitussive therapy . Furthermore, it potently inhibits compound action potential conduction in the vagus nerve, a key pathway for visceral sensation . Researchers utilize this compound as a critical tool compound to investigate the role of Na V 1.7 in neuronal excitability, nociception (pain signaling), and respiratory reflexes .

Properties

CAS No.

1235403-75-4

Molecular Formula

C20H15ClF2N6O3S2

Molecular Weight

524.9458

IUPAC Name

4-[2-(2-Azetidin-3-yl-2H-pyrazol-3-yl)-4-chloro-phenoxy]-2,5-difluoro-N-[1,2,4]thiadiazol-5-yl-benzenesulfonamide

InChI

InChI=1S/C20H15ClF2N6O3S2/c21-11-1-2-17(13(5-11)16-3-4-26-29(16)12-8-24-9-12)32-18-6-15(23)19(7-14(18)22)34(30,31)28-20-25-10-27-33-20/h1-7,10,12,24H,8-9H2,(H,25,27,28)

InChI Key

CTGXRGQIIKAIKX-UHFFFAOYSA-N

SMILES

O=S(C1=CC(F)=C(OC2=CC=C(Cl)C=C2C3=CC=NN3C4CNC4)C=C1F)(NC5=NC=NS5)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

NaV1.7 Blocker-801

Origin of Product

United States

Effects on Action Potential Firing in Primary Sensory Neurons

The functional consequence of NaV1.7 blockade by NaV1.7 Blocker-801 is a discernible impact on the firing of action potentials in primary sensory neurons, particularly those involved in pain pathways.

Research has demonstrated that this compound directly influences the electrical activity of sensory nerves. In studies utilizing guinea pig vagus nerves, which contain primary sensory neurons, this compound has been shown to inhibit action potential conduction in a dose-dependent manner. researchgate.net This inhibitory effect is consistent with the blockade of NaV1.7 channels, which are critical for the propagation of nerve impulses along the axons of these neurons.

The vagal sensory nerves are instrumental in a variety of physiological processes, and their modulation by this compound highlights the compound's activity on neuronal excitability. The inhibition of action potential conduction indicates that the compound can effectively reduce the signaling capacity of these sensory fibers.

Further research has utilized tissue-based assays to confirm the activity of NaV1.7 blockers. For instance, the parasympathetic nerves that control the contraction of guinea pig tracheal smooth muscle express NaV1.7 as the primary tetrodotoxin-sensitive sodium channel. nih.gov In such assays, selective NaV1.7 blockers have been shown to abolish nerve-mediated contractions, providing functional evidence of their ability to prevent action potential-dependent neurotransmitter release. nih.govnih.gov While these studies may not have exclusively used this compound, the findings are directly relevant to understanding its expected effects on action potential firing in primary sensory neurons.

The table below summarizes the observed effects of NaV1.7 blockade, which are indicative of the actions of this compound, on neuronal activity.

Parameter Observed Effect of NaV1.7 Blockade Implication for Neuronal Function Supporting Evidence
Action Potential ConductionDose-dependent inhibition in vagus nervesReduction in the ability of sensory neurons to transmit signals along their axons. researchgate.net
Nerve-Mediated Tissue ContractionAbolition of parasympathetic nerve-induced contractions in airway smooth musclePrevention of neurotransmitter release from nerve terminals due to blockade of action potential propagation. nih.govnih.gov

Q & A

Q. How can researchers validate the genetic rationale for targeting NaV1.7 in pain pathways?

Methodological Answer: Utilize human genetic data (e.g., loss-of-function mutations causing congenital insensitivity to pain) and preclinical models (e.g., NaV1.7 knockout mice) to correlate channel activity with nociception. Include functional assays such as patch-clamp electrophysiology to confirm NaV1.7-specific currents in dorsal root ganglia (DRGs) .

Q. What experimental assays are critical for distinguishing selective NaV1.7 blockers from non-selective inhibitors?

Methodological Answer: Implement mutant NaV1.7 channels (e.g., VSD4 domain modifications) to screen compounds. Pair this with counter-screening against off-target channels (e.g., NaV1.2, NaV1.4, NaV1.5) using automated patch-clamp systems. Traditional veratridine-based assays should be avoided due to bias toward non-selective pore blockers; instead, use VSD4-targeted activators in modified membrane potential assays .

Q. How should researchers design in vitro studies to assess NaV1.7 inhibitor potency and selectivity?

Methodological Answer: Use HEK293 cells transfected with human NaV1.7 and related isoforms. Measure IC50 values via voltage-clamp protocols, and validate purity (>95%) and identity (NMR, LC-MS) of novel compounds. Include positive controls (e.g., PF-05089771) and negative controls (e.g., inactive mutants) to minimize assay variability .

Advanced Research Questions

Q. What mechanistic strategies can overcome the limitations of state-dependent NaV1.7 inhibitors in clinical trials?

Methodological Answer: Develop state-independent inhibitors by targeting channel conformations resistant to voltage-dependent inactivation. Use cryo-EM or X-ray crystallography to identify binding pockets outside the pore domain (e.g., VSD4). Optimize pharmacokinetic properties (e.g., plasma protein binding, CNS penetration) using in silico modeling and primate fMRI olfaction studies to correlate target engagement with analgesic response .

Q. How can PK-PD modeling improve the translation of in vitro NaV1.7 potency to in vivo efficacy?

Methodological Answer: Integrate fMRI data from non-human primates (NHPs) with PK profiles to establish exposure-response relationships. For example, use odor-induced OB activation as a biomarker for NaV1.7 inhibition. Apply nonlinear mixed-effects modeling to account for inter-species variability and optimize dose regimens for preclinical-to-clinical bridging .

Q. What structural modifications enhance the selectivity of NaV1.7 inhibitors derived from venom peptides?

Methodological Answer: Employ directed evolution and saturation mutagenesis of venom-derived microproteins (e.g., CcoTx1). Use SPOT-synthesis arrays to map critical residues for NaV1.7 binding. Introduce chemical modifications (e.g., PEGylation) to improve stability and selectivity (>80-fold over NaV1.2/1.6). Validate via whole-cell patch-clamp and DRG neuron assays .

Q. How do chronic pain models address contradictory findings in NaV1.7 expression and function?

Methodological Answer: Use region-specific models (e.g., corticosterone-treated DRGs) to study stress-induced NaV1.7 upregulation in somatic vs. visceral pain pathways. Combine Western blotting for protein quantification with behavioral assays (e.g., thermal hyperalgesia). Address discrepancies by comparing transcriptomic datasets (RNA-seq) across different pain etiologies .

Q. What combinatorial approaches mitigate dose-limiting side effects of NaV1.7 blockers?

Methodological Answer: Co-administer subtherapeutic doses of NaV1.7 inhibitors with low-dose opioids or adjuvant therapies (e.g., gabapentinoids). Use isobolographic analysis to confirm synergistic effects. Validate safety via cardiac (hERG) and CNS off-target profiling .

Data Analysis & Reproducibility

Q. How should researchers address assay variability when analyzing NaV1.7 inhibition data?

Methodological Answer: Normalize data to internal controls (e.g., vehicle-treated cells) and report SEM with n ≥ 4 replicates. Use two-way ANOVA for dose-response curves and apply Bonferroni correction for multiple comparisons. Share raw datasets and analysis code in supplementary materials to enhance reproducibility .

Q. What statistical frameworks resolve contradictions between preclinical and clinical NaV1.7 inhibitor efficacy?

Methodological Answer: Apply Bayesian meta-analysis to integrate heterogeneous datasets (e.g., animal pain models vs. human trials). Adjust for covariates such as species-specific NaV1.7 splice variants or differences in target engagement biomarkers (e.g., fMRI vs. electrophysiology) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
NaV1.7 Blocker-801
Reactant of Route 2
NaV1.7 Blocker-801

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.